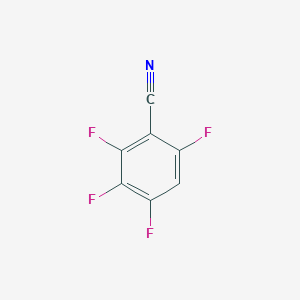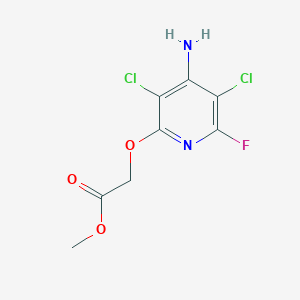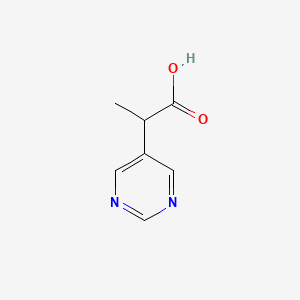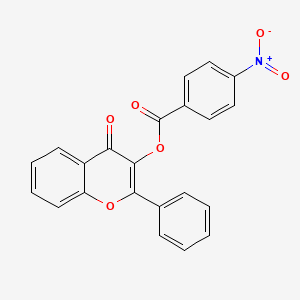
3-(4-nitro benzoyloxy) flavone
描述
3-(4-nitro benzoyloxy) flavone is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The specific structure of this compound includes a flavone backbone with a 4-nitro benzoyloxy group attached, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of flavones, including 3-(4-nitro benzoyloxy) flavone, typically involves several key steps. One common method is the Baker-Venkataraman rearrangement, which involves the conversion of 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement in a basic medium to form 1,3-diphenylpropane-1,3-diones. These intermediates then undergo cyclization under acidic conditions to yield flavones . Another method is the Claisen-Schmidt condensation, where hydroxychalcones synthesized from 2-hydroxyacetophenone and benzaldehyde undergo oxidative cyclization to form the flavone ring .
Industrial Production Methods
Industrial production of flavones often employs solvent-free synthesis methods or microwave-assisted reactions to enhance efficiency and yield. For instance, a one-pot Sonogashira−Carbonylation−Annulation reaction has been used to synthesize flavones efficiently .
化学反应分析
Types of Reactions
3-(4-nitro benzoyloxy) flavone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include flavone derivatives with additional hydroxyl or carbonyl groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted flavone derivatives with different functional groups replacing the benzoyloxy group.
科学研究应用
3-(4-nitro benzoyloxy) flavone has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and synthesis of flavonoid derivatives.
作用机制
The mechanism of action of 3-(4-nitro benzoyloxy) flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by triggering cell cycle arrest and inhibiting key signaling pathways involved in cell proliferation.
相似化合物的比较
Similar Compounds
Baicalein: A flavone with strong antioxidant and anti-inflammatory properties.
Luteolin: Known for its anticancer and neuroprotective activities.
Quercetin: Exhibits a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
3-(4-nitro benzoyloxy) flavone is unique due to the presence of the 4-nitro benzoyloxy group, which may enhance its biological activities compared to other flavones. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
属性
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-19-17-8-4-5-9-18(17)28-20(14-6-2-1-3-7-14)21(19)29-22(25)15-10-12-16(13-11-15)23(26)27/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKMHATDHOKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


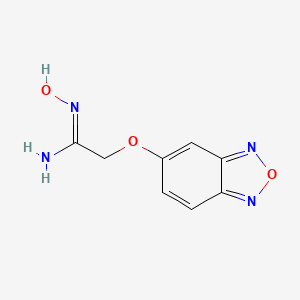
![2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B3279284.png)
![2-(2-Chloroethyl)imidazo[1,2-a]pyridine](/img/structure/B3279299.png)
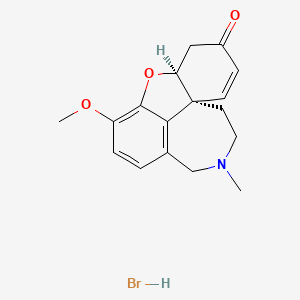
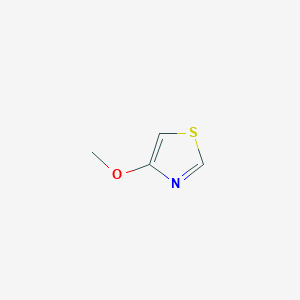
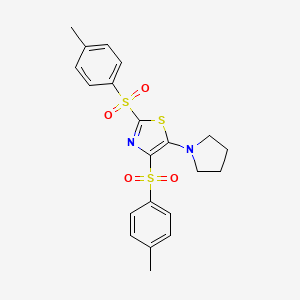
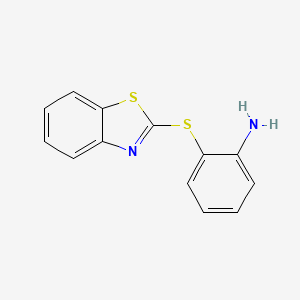
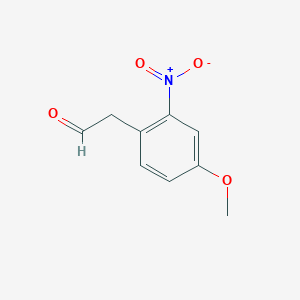
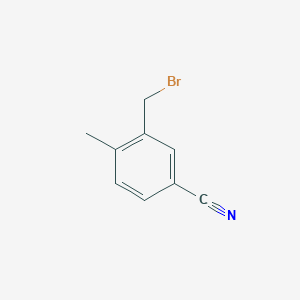
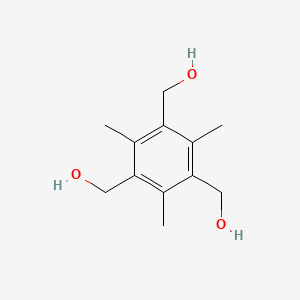
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)
